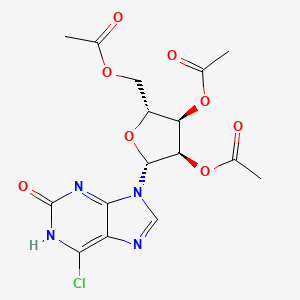

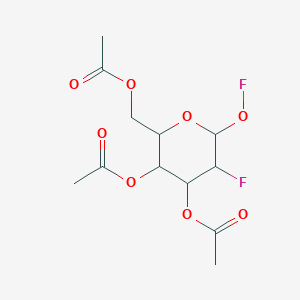

![molecular formula C₂₀H₃₀N₂O₇ B1139913 N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine CAS No. 35978-96-2](/img/structure/B1139913.png)

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine involves several key steps, including the protection of functional groups, activation and coupling of sugar moieties, and the specific introduction of the epsilon-benzyloxycarbonylamino caproyl group. For example, Blumberg et al. (1972) demonstrated a method where N-(ε- Aminocaproyl)-β- L - fucopyranossylamine was synthesized and linked covalently to an agarose resin, showcasing the compound's applicability in isolating L-fucose-binding proteins through affinity chromatography (Blumberg, Hildesheim, Yariv, & Wilson, 1972).

Molecular Structure Analysis

The molecular structure of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine is characterized by its unique functional groups, including the benzyloxycarbonyl protecting group and the caproyl linker, which are crucial for its biological activity. This structure facilitates its interaction with specific enzymes and binding proteins, making it a valuable probe in structural biology studies.

Chemical Reactions and Properties

This compound participates in various chemical reactions, particularly in the context of enzyme assays and protein binding studies. For instance, it has been utilized to assay beta-galactosidase activity in biological samples, as shown by Schreuder and Welling (1983), who used a related epsilon-N-1-(1-deoxylactulosyl)-L-lysine substrate for this purpose (Schreuder & Welling, 1983).

科学的研究の応用

1. Synthesis of Amphiphilic and Cationic Degradable Polymers

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine has been utilized in the synthesis of novel degradable polymers. These polymers, known as poly(epsilon-caprolactone)-g-poly(L-lysine) (PCL-g-PlL) copolymers, are synthesized through grafting methods applied to macropolycarbanionic derivatives of PCL. These copolymers are amphiphilic, cationic, water-soluble, and can form micelle-like nanometric objects, indicating potential applications in biomedicine and drug delivery systems (Nottelet et al., 2007).

2. Glycosidase Inhibition

Chemical modification of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine derivatives has led to the development of potent glycosidase inhibitors. These compounds have demonstrated significant inhibition against enzymes like beta-galactosidase and beta-glucosidase. These inhibitors could potentially serve as lead compounds for the development of new drugs or therapeutic agents (Ogawa et al., 2003).

3. Development of Glycosidase Inhibitors

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine has been foundational in the advancement of glycosidase inhibitors. These compounds, including 5a-carba-alpha-D-glucopyranosylamine and analogous compounds, have been utilized as potent alpha-glucosidase inhibitors. Their significant inhibitory activity and the structure-activity relationships established around these compounds make them valuable for medical applications and drug development (Ogawa & Kanto, 2009).

4. Synthesis of Amine-Terminated Polymers

The molecule has been used in the synthesis of amine-terminated polymers like poly(ethylene oxide) and poly(epsilon-caprolactone). These polymers have applications in various fields including biotechnology and pharmaceuticals, where they can be used as drug carriers or in the construction of tissue scaffolding (Lu et al., 2002).

作用機序

将来の方向性

特性

IUPAC Name |

benzyl N-[6-oxo-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23)/t13?,16-,17+,18?,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHPQXZYOTUIEH-QDGOWHKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747123 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine | |

CAS RN |

35978-96-2 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

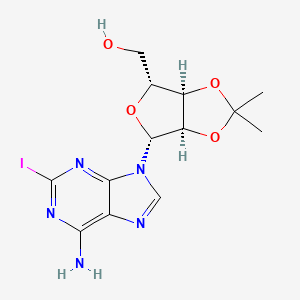

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)